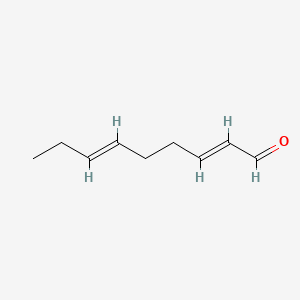

2,6-Nonadienal, (E,E)-

Vue d'ensemble

Description

“2,6-Nonadienal, (E,E)-” is an organic compound that is classified as a doubly unsaturated derivative of nonanal . The molecule consists of an α,β-unsaturated aldehyde with an isolated alkene group . It has attracted attention as the essence of cucumbers, but it is also found in bread crust and freshly cut watermelon . It is also reported to be found in muskmelon and kiwi fruit .

Synthesis Analysis

The biosynthetic pathway of cucumber alcohol: trans-2,cis-6-nonadienol via cis-3, cis-6-nonadienal .

Molecular Structure Analysis

The molecular formula of “2,6-Nonadienal, (E,E)-” is C9H14O . The IUPAC name is nona-2,6-dienal . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

The molecular weight of “2,6-Nonadienal, (E,E)-” is 138.21 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 5 . The Exact Mass is 138.104465066 g/mol . The Topological Polar Surface Area is 17.1 Ų . The Heavy Atom Count is 10 .

Applications De Recherche Scientifique

Food Industry

2,6-Nonadienal: is widely recognized for its cucumber-like aroma and is used in the food industry as a flavoring agent . It contributes to the fresh, green notes in various food products and is particularly valued for its impact on the sensory qualities of beverages and edible items. Its role extends to enhancing the overall flavor profile of processed foods and can be found in items aiming to replicate or enhance fruit and vegetable flavors.

Perfumery

In perfumery, 2,6-Nonadienal imparts a fresh, green, and slightly spicy scent , reminiscent of green apples and cucumbers . It is used to create fragrance compositions that evoke a sense of freshness and naturalness. The compound’s ability to blend with other fragrance notes makes it a versatile ingredient in the formulation of perfumes and scented products.

Biotechnology

Biotechnological applications of 2,6-Nonadienal include its use in the production of natural flavors and fragrances through biotransformation processes . Advances in biotechnology may allow for the sustainable production of this compound using microorganisms or enzymes, aligning with the increasing consumer demand for natural products.

Sensory Science

2,6-Nonadienal: is significant in sensory science for its contribution to the aroma profile of foods and beverages. Its identification and quantification are crucial in the sensory analysis of products like tea, where it contributes to the characteristic aroma .

Mécanisme D'action

Safety and Hazards

For safety, it is advised to keep away from heat/sparks/open flames/hot surfaces and no smoking is allowed when handling this compound . Protective gloves, protective clothing, eye protection, and face protection should be worn . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place .

Propriétés

IUPAC Name |

(2E,6E)-nona-2,6-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3/b4-3+,8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYHMHHBBBSGHB-DYWGDJMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884975 | |

| Record name | (2E,6E)-2,6-Nonadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; tallowy aroma | |

| Record name | 2-trans,6-trans Nonadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1178/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Not soluble in water; miscible in oil, soluble (in ethanol) | |

| Record name | 2-trans,6-trans Nonadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1178/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.856-0.864 | |

| Record name | 2-trans,6-trans Nonadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1178/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

2,6-Nonadienal, (E,E)- | |

CAS RN |

17587-33-6, 26370-28-5 | |

| Record name | (E,E)-2,6-Nonadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17587-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Nonadienal, (2E,6E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017587336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Nonadienal, (2E,6E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E,6E)-2,6-Nonadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nona-2,6-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E,6E)-nona-2,6-dien-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-NONADIENAL, (2E,6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB6T1Z4FH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: In what food sources can (E,E)-2,6-nonadienal be found naturally?

A1: (E,E)-2,6-Nonadienal has been identified in a wide variety of foods, contributing to their characteristic aromas. These include:

Q2: How is (E,E)-2,6-nonadienal formed in food?

A2: (E,E)-2,6-Nonadienal is primarily formed through the oxidation of unsaturated fatty acids, particularly linoleic acid, which is abundant in many plant and animal-based foods []. This process can occur enzymatically, through lipoxygenase activity, or non-enzymatically, triggered by factors like heat, light, and metal ions.

Q3: Does the presence of (E,E)-2,6-nonadienal always contribute positively to food aroma?

A3: While (E,E)-2,6-nonadienal is often associated with pleasant "green" and "cucumber" notes, its perception can change depending on its concentration and the food matrix. At high concentrations, it can contribute to undesirable "off-flavors", particularly in foods like milk exposed to light [] and certain fish species [].

Q4: Are there any methods to control the formation of (E,E)-2,6-nonadienal in food?

A4: Yes, several strategies can help manage (E,E)-2,6-nonadienal formation in food, aiming to preserve desirable aromas and prevent off-flavor development. These include:

- Antioxidants: Compounds like (-)-epicatechin and chlorogenic acid have been shown to effectively inhibit the formation of (E,E)-2,6-nonadienal in milk exposed to light [].

- Microbial Fermentation: Fermentation with specific microorganisms like Saccharomyces cerevisiae has demonstrated a significant decrease in (E,E)-2,6-nonadienal content in kelp, effectively reducing its fishy odor [].

Q5: What analytical techniques are used to identify and quantify (E,E)-2,6-nonadienal in food?

A5: Several sophisticated analytical methods are employed to study (E,E)-2,6-nonadienal in food, each offering unique insights into its presence and concentration:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds based on their boiling points and then identifies them based on their mass-to-charge ratios. GC-MS is commonly used to determine the overall volatile profile of food samples and quantify specific compounds like (E,E)-2,6-nonadienal [].

- Aroma Extract Dilution Analysis (AEDA): This sensory-based method determines the flavor dilution (FD) factor of aroma compounds. A higher FD factor indicates a stronger contribution of that compound to the overall aroma profile. AEDA has been used to identify (E,E)-2,6-nonadienal as a potent odorant in various foods, including roasted duck [] and surimi [].

- Stable Isotope Dilution Assay (SIDA): This highly accurate quantification method uses stable isotopes to correct for losses during sample preparation and analysis. SIDA is particularly useful for quantifying trace amounts of volatile compounds like (E,E)-2,6-nonadienal in complex food matrices [, ].

Q6: Does (E,E)-2,6-nonadienal play a role in insect interactions with plants?

A6: Yes, research suggests that (E,E)-2,6-nonadienal, along with other volatiles, might play a role in the interaction between corn plants and corn rootworm. Studies indicate that while not attractive on its own, (E,E)-2,6-nonadienal can interfere with the attraction of corn rootworm to other corn volatiles []. This finding suggests potential applications in pest management strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1220131.png)

![2-[(E)-(2-Pyridinylimino)methyl]phenol](/img/structure/B1220136.png)

![1-{[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B1220151.png)